molecular formula C15H11BrN2O3 B2961748 5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034560-84-2

5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2961748
CAS No.: 2034560-84-2
M. Wt: 347.168
InChI Key: OVBLOMXTZRUZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a brominated furan-carboxamide derivative featuring a pyridine core substituted with a furan-3-yl group at the 6-position and a methyl-linked furan-2-carboxamide moiety at the 3-position.

The pyridine-furan hybrid structure may confer improved solubility compared to purely hydrocarbon-based analogs, though this depends on substitution patterns.

Properties

IUPAC Name

5-bromo-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c16-14-4-3-13(21-14)15(19)18-8-10-1-2-12(17-7-10)11-5-6-20-9-11/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBLOMXTZRUZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC(=O)C2=CC=C(O2)Br)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and furan and pyridine rings, which contribute to its unique chemical reactivity and biological activity. The molecular formula is C15_{15}H13_{13}BrN2_2O3_3, with a molecular weight of approximately 357.18 g/mol.

Structural Characteristics

ComponentDescription
Furan RingContributes to electron delocalization
Pyridine RingInvolved in hydrogen bonding and coordination
Bromine AtomEnhances reactivity and potential for substitution

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.

Key Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It can interact with G-protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against certain strains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds within the same structural family. For instance, derivatives of this compound have shown promising results against various bacterial strains.

Comparative Table of Antimicrobial Efficacy

CompoundMIC (μg/mL)Target Organism
5-bromo-N-(pyridin-3-yl)methylbenzamide4.7Staphylococcus aureus
5-bromo-N-(pyridin-3-yl)methylcarboxamide1.1Escherichia coli
This compoundTBDTBD

Case Studies

  • Inhibition Studies : A study examining the inhibition of Trypanothione reductase (TryR) demonstrated that compounds structurally similar to this compound had IC50 values ranging from 1.1 to 7.2 μM depending on structural modifications . This suggests a potential for developing this compound as a lead in drug discovery.
  • Antibacterial Testing : In vitro evaluations indicated that certain derivatives exhibited significant antibacterial activity, with MIC values comparable to established antibiotics such as ciprofloxacin . This highlights the potential therapeutic applications of the compound in treating bacterial infections.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Core Structure Key Substituents Synthesis Yield Melting Point (°C) Spectral Data (Key Features) Reference
Target Compound Pyridine-methyl-furan 5-bromo (furan), 6-furan-3-yl (pyridine) Not reported Not reported Not reported -
3-Cyano-5-fluoro-N-(6-methylpyridin-2-yl)-benzamide (34) Benzamide-pyridine 3-cyano, 5-fluoro (benzene) 100% 245–247 $^1$H/$^13$C NMR confirming cyano/fluoro groups
5-Bromo-N-(8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide (84) Imidazo[1,2-a]pyridine-furan 8-chloro, 2-methyl (imidazopyridine) Not reported Not reported HRMS: m/z 408.1109 ([M+H]$^+$)
5-Bromo-N-[4-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide Triazolo-pyridazine-furan 3-methyl (triazolo-pyridazine) Not reported Not reported RN: 894068-68-9
5-Bromo-N-(3-cyano-6-methyl-tetrahydrobenzothiophen-2-yl)furan-2-carboxamide Tetrahydrobenzothiophene-furan 3-cyano, 6-methyl (benzothiophene) Not reported Not reported MFCD01342655
5-Bromo-N-{[2-(4-methoxyphenyl)pyridin-3-yl]methyl}furan-2-carboxamide Pyridine-methyl-furan 4-methoxyphenyl (pyridine) Not reported Not reported Structural depiction in

Key Comparisons:

Structural Diversity: The target compound’s pyridine-furan scaffold differs from benzamide-pyridine hybrids (e.g., compound 34 in ), which exhibit higher synthetic yields (up to 100%) but lack the brominated furan’s electronic effects .

Substituent Effects :

  • Halogenation : Bromine at the furan 5-position (target compound) contrasts with chloro/fluoro substituents in analogs (e.g., compound 35 in ). Bromine’s larger atomic radius may improve hydrophobic interactions but reduce metabolic stability compared to fluorine .
  • Heterocycles : The triazolo-pyridazine moiety in ’s compound introduces a nitrogen-rich system, likely increasing polarity and hydrogen-bonding capacity compared to the target’s furan-pyridine framework .

Synthetic Complexity :

  • Suzuki-Miyaura coupling () and palladium-catalyzed reactions are common for attaching aryl/heteroaryl groups, as seen in compound 37 (, % yield) and compound 84 (). The target compound’s furan-3-yl group may require similar coupling strategies, though yields are unspecified .

Physicochemical Properties :

  • Melting points for benzamide-pyridine analogs (e.g., 245–247°C for compound 34) suggest high crystallinity, whereas brominated furans (e.g., compound 36 in , –190°C) may exhibit lower melting points due to reduced symmetry .
  • The tetrahydrobenzothiophene analog () likely has enhanced lipophilicity (LogP) due to its bicyclic structure, contrasting with the target’s planar aromatic system .

Spectral Characterization: $^1$H/$^13$C NMR and HRMS are widely used for structural validation. For example, compound 84’s HRMS (m/z 408.1109) confirms its molecular formula, while compound 34’s NMR data resolves electronic environments of cyano/fluoro substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.